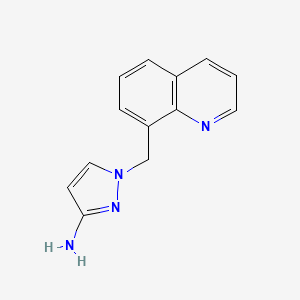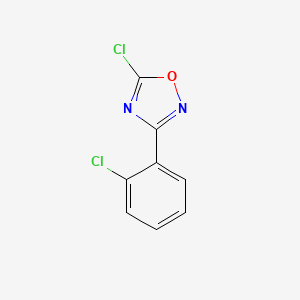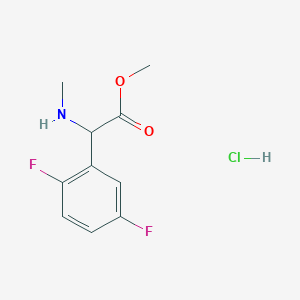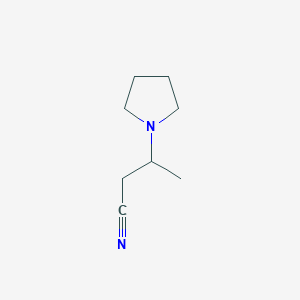
3-Pyrrolidin-1-ylbutanenitrile
Vue d'ensemble
Description
3-Pyrrolidin-1-ylbutanenitrile is a specialty product used in proteomics research . It has a molecular formula of C8H14N2 and a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Pyrrolidin-1-ylbutanenitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the desired properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s stereochemistry and increases its three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Applications De Recherche Scientifique
Proteomics Research
3-Pyrrolidin-1-ylbutanenitrile: is utilized in proteomics research, where it serves as a specialty product . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and disease mechanisms. This compound’s role in proteomics could involve the stabilization of proteins or as a reagent in mass spectrometry to analyze protein structure and function.
Medicinal Chemistry
In medicinal chemistry, 3-Pyrrolidin-1-ylbutanenitrile is a valuable scaffold for developing bioactive molecules with target selectivity . Its pyrrolidine ring is a common feature in many drugs, and its derivatives are used to treat various diseases due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules.
Drug Discovery
The compound’s utility extends to drug discovery, where it’s part of the pyrrolidine ring family, widely used by chemists to create treatments for human diseases . Its non-planarity and ability to induce pseudorotation make it a versatile scaffold for novel biologically active compounds.
Organic Synthesis
3-Pyrrolidin-1-ylbutanenitrile: finds application in organic synthesis, particularly in the synthesis of pyrrolidines . Pyrrolidines are important in synthesizing various alkaloids and unusual β-amino acids, which are key intermediates in producing pharmaceuticals and other organic compounds.
Pharmacology
In pharmacology, pyrrolidine derivatives, including 3-Pyrrolidin-1-ylbutanenitrile , are explored for their biological activities such as antioxidant, anti-inflammatory, and neuropharmacological effects . These activities make them potential candidates for developing new therapeutic agents.
Biotechnology
Lastly, in the field of biotechnology, 3-Pyrrolidin-1-ylbutanenitrile could be involved in the development of bioactive agents due to its pyrrolone and pyrrolidinone moieties, which are essential pharmacophores inducing significant pharmaceutical effects .
Orientations Futures
The pyrrolidine ring, a key feature of 3-Pyrrolidin-1-ylbutanenitrile, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXJNYGQWPZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



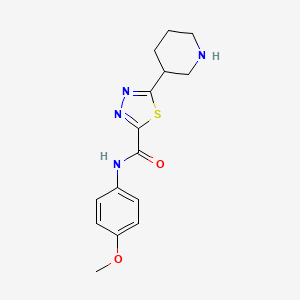

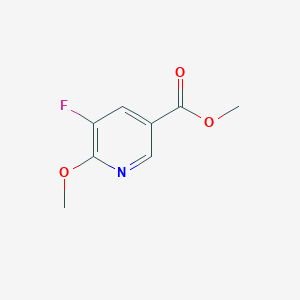

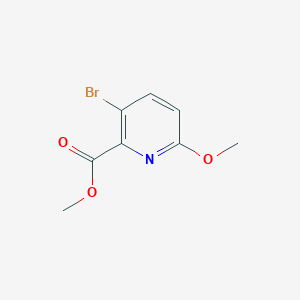
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)


